molecular formula C6H4BrCl2N B1444363 3-(Bromomethyl)-2,4-dichloropyridine CAS No. 945543-26-0

3-(Bromomethyl)-2,4-dichloropyridine

Cat. No. B1444363
CAS RN: 945543-26-0
M. Wt: 240.91 g/mol
InChI Key: BBQJTYGPSAEPTK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-dichloropyridine (3-BrM-2,4-DCP) is an organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a derivative of pyridine, a heterocyclic aromatic compound. 3-BrM-2,4-DCP is of particular interest due to its unique properties, such as its low toxicity, low volatility, and its ability to be easily synthesized. This compound has been studied extensively for its potential applications in various scientific research fields, including drug development, biochemistry, and physiology.

Scientific Research Applications

Functionalization Strategies

  • 3-(Bromomethyl)-2,4-dichloropyridine and its derivatives have been explored for selective functionalization strategies. For instance, 2,4-dichloro-3-iodopyridine, a related compound, undergoes specific lithiation, demonstrating the potential for targeted chemical modifications in similar dichloropyridine structures (Marzi, Bigi, & Schlosser, 2001).

Synthesis of Natural Alkaloids

  • This compound has been utilized in the synthesis of variolin B and deoxyvariolin B, natural alkaloids. In a particular study, the reaction of a protected bromomethyl derivative with tosylmethyl isocyanide resulted in the successful synthesis of these alkaloids, showcasing the compound's role in complex organic syntheses (Baeza et al., 2010).

Halogen Exchange Reactions

  • In the realm of halogen exchange reactions, 2,4-dichloropyridine, a closely related compound, demonstrates reactivity that suggests potential applications for 3-(Bromomethyl)-2,4-dichloropyridine in similar contexts. This includes halogen/halogen displacement reactions, relevant for designing new molecules or intermediates in organic chemistry (Schlosser & Cottet, 2002).

Transformations in Heterocyclic Chemistry

  • Research on transformations of piperidines into pyrrolidines using boron(III) bromide has indicated the potential for 3-(Bromomethyl)-2,4-dichloropyridine in similar ring contraction reactions, which are crucial in the field of heterocyclic chemistry (Tehrani et al., 2000).

Crystal Structure Analysis

  • The compound's structural aspects have been analyzed, with a study on 3-bromomethyl-2-chloro-quinoline providing insights into its crystalline structure, which could be informative for understanding the properties and reactivity of 3-(Bromomethyl)-2,4-dichloropyridine (Kant et al., 2010).

Polyelectrolyte Synthesis

  • A study on the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using bis(bromomethyl)pyridine derivatives highlights the potential of 3-(Bromomethyl)-2,4-dichloropyridine in polymer science, particularly in the development of novel polyelectrolytes (Monmoton et al., 2008).

properties

IUPAC Name

3-(bromomethyl)-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQJTYGPSAEPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290382
Record name 3-(Bromomethyl)-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2,4-dichloropyridine

CAS RN

945543-26-0
Record name 3-(Bromomethyl)-2,4-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945543-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 2,4-dichloro-3-methylpyridine (2.0 g, 12.3 mmol) in anhydrous carbon tetrachloride (50 mL) was added recrystallized 1-bromopyrrolidine-2,5-dione (2.25 g, 12.6 mmol) and benzoyl benzenecarboperoxoate (400 mg, 1.6 mmol). The mixture was stirred at reflux for 2 hours. After cooling to room temperature, the solid material was removed by filtration and washed with carbon tetrachloride (2×10 mL). The filtrate was recovered and evaporated. The solid product was dried in vacuo, affording 3-(bromomethyl)-2,4-dichloropyridine (2.9 g, 99% yield). The product was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-3-methylpyridine (1.0 g, 6.17 mmol) in carbon tetrachloride (25 mL) was added NBS (1.09 g, 6.17 mmol) and a catalytic amount of benzoyl peroxide (0.15 g, 0.617 mmol). The reaction mixture was heated to reflux for 4 hours, and then cooled to room temperature and filtered. The filtrate was evaporated to afford 3-(bromomethyl)-2,4-dichloropyridine as a syrup (1.41 g, 95% yield), which was used in the next reaction without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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